molecular formula C57H95N15O17 B1255106 (2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No.: B1255106
M. Wt: 1262.5 g/mol
InChI Key: SHQGVBSYOMBSEU-QHVVLMAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is a naturally occurring cyclic depsipeptide antibiotic, known for its potent antibacterial properties. It is part of the katanosin family, which also includes katanosin B. These compounds are derived from the fermentation broth of microorganisms such as Cytophaga and Lysobacter species . This compound has garnered significant attention due to its effectiveness against Gram-positive bacteria, including problematic hospital pathogens like staphylococci and enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of katanosin A involves complex peptide synthesis techniques. One of the primary methods is solid-phase peptide synthesis (SPPS), which allows for the assembly of the cyclic depsipeptide structure. The process includes the preparation of Fmoc-protected L-β-hydroxy amino acids, which are crucial for the synthesis . The synthetic route typically involves the following steps:

    Fmoc Protection: Protecting the amino acids with Fmoc groups.

    Coupling: Sequentially coupling the amino acids on a solid support.

    Cyclization: Forming the cyclic structure through ester bond formation.

    Cleavage: Removing the peptide from the solid support and deprotecting the amino acids.

Industrial Production Methods: Industrial production of katanosin A is challenging due to its complex structure. The natural production involves fermentation using strains of Cytophaga or Lysobacter. The fermentation broth is then subjected to extraction and purification processes, including the use of organic solvents like butanol and methanol, centrifugation, and preparative HPLC .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid.

    Reducing Agents: Lithium borohydride.

    Coupling Reagents: Fmoc-protected amino acids for SPPS.

Major Products Formed: The major products formed from these reactions include various derivatives of katanosin A with modified amino acid sequences, which help in understanding the structure-activity relationship .

Scientific Research Applications

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:

Mechanism of Action

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide exerts its antibacterial effects by targeting bacterial cell wall biosynthesis. It forms complexes with lipid intermediates involved in peptidoglycan biosynthesis, such as Lipid I and Lipid II . This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The primary molecular targets are the lipid-linked cell wall precursors, and the pathway involves the inhibition of transglycosylation and transpeptidation steps .

Comparison with Similar Compounds

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is unique due to its specific amino acid composition and cyclic depsipeptide structure. Similar compounds include:

This compound stands out due to its potent activity against antibiotic-resistant bacteria and its unique cyclic depsipeptide structure, making it a valuable compound for further research and development.

Properties

Molecular Formula

C57H95N15O17

Molecular Weight

1262.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)/t30-,32-,33-,34+,35+,36+,38+,39-,40+,41+,42+,43+,44+,45+/m1/s1

InChI Key

SHQGVBSYOMBSEU-QHVVLMAPSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCN=C(N)N)CC(C)C)[C@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N

Synonyms

katanosin A

Origin of Product

United States

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